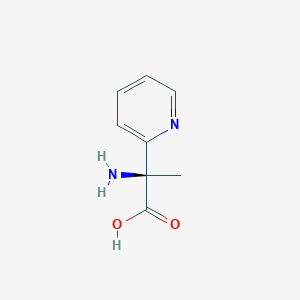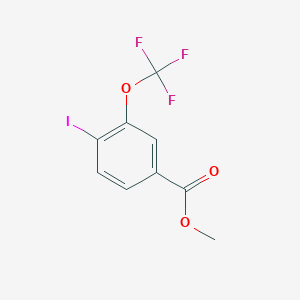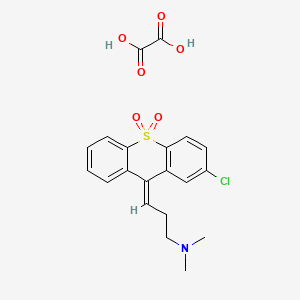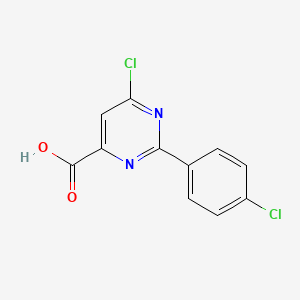![molecular formula C9H17NO3S B13442522 4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione is a unique organic compound characterized by its complex structure, which includes a cyclobutyl ring, a thiomorpholine ring, and a dione functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a 1,4-dihalobutane, under basic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable amine with a sulfur-containing reagent, such as thiourea, under acidic conditions.
Formation of the Dione Functional Group: The dione functional group can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
化学反应分析
Types of Reactions
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the dione functional group can yield the corresponding diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Alkylated or acylated derivatives.
科学研究应用
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biological macromolecules.
Industrial Applications: It is investigated for its potential use as a catalyst or intermediate in various industrial processes.
作用机制
The mechanism of action of 4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or alteration of protein-protein interactions.
相似化合物的比较
Similar Compounds
- 4-{[(1-Hydroxycyclobutyl)methyl]amino}cyclohexan-1-ol
- 1-{4-[(1-Hydroxycyclobutyl)methyl]piperazin-1-yl}ethan-1-one
Uniqueness
4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione is unique due to its combination of a cyclobutyl ring, a thiomorpholine ring, and a dione functional group. This combination imparts distinct chemical and physical properties, such as stability, reactivity, and potential biological activity, which are not commonly found in other similar compounds.
属性
分子式 |
C9H17NO3S |
|---|---|
分子量 |
219.30 g/mol |
IUPAC 名称 |
1-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H17NO3S/c11-9(2-1-3-9)8-10-4-6-14(12,13)7-5-10/h11H,1-8H2 |
InChI 键 |
STCWDEMIBCTEOX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(CN2CCS(=O)(=O)CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S)-3-[3-((3-Isopropyl-d6)-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-propanamine](/img/structure/B13442442.png)

![[(3aR,4R,6R,6aR)-4-(3-carbamoyl-1,2,4-triazol-1-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl benzoate](/img/structure/B13442463.png)





![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/structure/B13442536.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)

